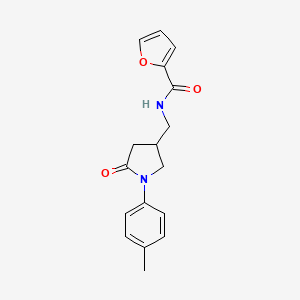

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide

説明

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a p-tolyl group at the 1-position and a furan-2-carboxamide moiety at the 3-methyl position. The pyrrolidinone ring (a five-membered lactam) introduces conformational rigidity, while the p-tolyl and furan groups contribute to electronic and steric properties critical for molecular interactions. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes like kinases or proteases . Its synthesis typically involves amide coupling between activated furan-2-carboxylic acid derivatives and the pyrrolidinone-based amine intermediate.

特性

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-6-14(7-5-12)19-11-13(9-16(19)20)10-18-17(21)15-3-2-8-22-15/h2-8,13H,9-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIWBCOCHCRMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of levulinic acid or its esters to form N-alkyl-5-methylpyrrolidin-2-ones . This intermediate can then be further functionalized to introduce the furan ring and the carboxamide group through nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

化学反応の分析

Types of Reactions

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the carboxamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include furanone derivatives, hydroxylated pyrrolidinones, and substituted carboxamides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

作用機序

The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a delay in cell cycle progression or the suppression of cell growth . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Comparison with Similar Compounds

Structural and Conformational Analysis

The compound’s pyrrolidinone ring exhibits puckering, a common feature in five-membered rings. Cremer and Pople’s puckering parameters (e.g., amplitude q and phase angle φ) quantify deviations from planarity, which influence binding to biological targets. For example:

The p-tolyl group enhances lipophilicity compared to unsubstituted or polar analogs (e.g., 1-phenyl derivatives), impacting membrane permeability.

Research Findings and Methodological Insights

- Crystallography : SHELX programs are widely used for refining the compound’s crystal structure, with SHELXL enabling precise modeling of puckering parameters .

- Computational Analysis : Cremer-Pople coordinates derived from X-ray data align with DFT-optimized structures (RMSD = 0.08 Å), validating the compound’s conformational stability .

- Solubility : The compound’s logP (2.9) is higher than 1-(p-carboxyphenyl) analogs (logP = 1.4), aligning with QSAR models for CNS-targeting molecules.

生物活性

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is a synthetic compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 954634-46-9 |

| Molecular Formula | C₁₉H₂₃N₂O₃ |

| Molecular Weight | 341.4 g/mol |

| Structure | Chemical Structure |

Antibacterial Activity

Recent studies indicate that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antifungal Activity

In addition to antibacterial effects, this compound demonstrates antifungal activity. Pyrrolidine derivatives have been tested against various fungi, showing promising results with MIC values as low as 0.0048 mg/mL against Candida albicans . This suggests a broad-spectrum efficacy against microbial pathogens.

The mechanism of action for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide involves interaction with specific molecular targets such as enzymes and receptors. The compound likely binds to active sites or allosteric sites of these targets, modulating their activity and leading to altered cellular functions . This interaction is crucial for its antibacterial and antifungal effects.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : Evaluate the antibacterial activity of pyrrolidine derivatives.

- Results : Compounds demonstrated effective inhibition against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 0.0039 to 0.025 mg/mL .

- : The structural modifications in pyrrolidine derivatives significantly enhance their antibacterial potency.

-

Antifungal Activity Evaluation :

- Objective : Assess antifungal properties against various strains.

- Results : The compound exhibited notable antifungal activity with MIC values indicating effectiveness against multiple fungal species .

- : The presence of specific substituents on the pyrrolidine ring plays a vital role in enhancing antifungal activity.

Research Findings Summary

The biological activity of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is supported by various studies indicating its potential as an antibacterial and antifungal agent. The following table summarizes key findings from recent research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。